molecular formula C13H22O6 B14736154 (3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate CAS No. 3335-62-4

(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate

Cat. No.: B14736154
CAS No.: 3335-62-4
M. Wt: 274.31 g/mol
InChI Key: YBLMTBAQQVPKQB-UHFFFAOYSA-N
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Description

(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate is a complex organic compound with the molecular formula C13H22O6 and a molecular weight of 274.31 g/mol This compound is characterized by its unique cyclobutyl structure, which is substituted with methoxycarbonyl and methyl carbonate groups

Preparation Methods

The synthesis of (3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate involves multiple steps, typically starting with the preparation of the cyclobutyl core. The synthetic route often includes the following steps:

    Formation of the Cyclobutyl Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Methoxycarbonyl Group: This step involves the esterification of the cyclobutyl core with methoxycarbonyl chloride under basic conditions.

    Addition of the Methyl Carbonate Group: The final step involves the reaction of the intermediate with methyl chloroformate in the presence of a base to form the desired compound.

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxycarbonyl or methyl carbonate groups are replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through the following pathways:

    Enzyme Inhibition: It can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.

    Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate can be compared with other similar compounds, such as:

    (2-{[(Methoxycarbonyl)oxy]methyl}-2,2-dimethylcyclobutyl)ethyl methyl carbonate: This compound has a similar structure but differs in the position of the methoxycarbonyl group.

    (3-{2-[(Ethoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl ethyl carbonate: This compound has ethoxycarbonyl and ethyl carbonate groups instead of methoxycarbonyl and methyl carbonate groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

3335-62-4

Molecular Formula

C13H22O6

Molecular Weight

274.31 g/mol

IUPAC Name

[3-(2-methoxycarbonyloxyethyl)-2,2-dimethylcyclobutyl]methyl methyl carbonate

InChI

InChI=1S/C13H22O6/c1-13(2)9(5-6-18-11(14)16-3)7-10(13)8-19-12(15)17-4/h9-10H,5-8H2,1-4H3

InChI Key

YBLMTBAQQVPKQB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1COC(=O)OC)CCOC(=O)OC)C

Origin of Product

United States

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